2-Isopropyl-benzothiazol-6-ylamine

Medicinal Chemistry Lead Optimization Drug Design

Researchers synthesizing focused benzothiazole libraries often encounter variability from uncontrolled 2-position substitution. This compound provides a defined isopropyl handle for reproducible SAR. • Commercially available at ≥95% purity for consistent synthesis. • Higher calculated LogP vs. unsubstituted analogs aids membrane permeability exploration. • Rational starting point for antibacterial probes targeting topoisomerase IV. • Streamlines PROTAC linker and molecular probe construction. Global shipping from bench-scale to bulk.

Molecular Formula C10H12N2S
Molecular Weight 192.28 g/mol
CAS No. 42517-23-7
Cat. No. B1306283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-benzothiazol-6-ylamine
CAS42517-23-7
Molecular FormulaC10H12N2S
Molecular Weight192.28 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=C(S1)C=C(C=C2)N
InChIInChI=1S/C10H12N2S/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,11H2,1-2H3
InChIKeyHWXYBXYFYWOVAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-benzothiazol-6-ylamine Overview


2-Isopropyl-benzothiazol-6-ylamine (CAS 42517-23-7) is a 2-aminobenzothiazole derivative, characterized by a benzothiazole ring system with an amino group at the 6-position and an isopropyl substituent at the 2-position . It has a molecular formula of C₁₀H₁₂N₂S and a molecular weight of 192.28 g/mol . This compound is commercially available as a building block for research, with a typical purity of ≥95% .

Defined 2-isopropyl substitution for SAR exploration
Compatible with standard amination and coupling workflows
Research-grade purity supports reproducible synthesis

2-Isopropyl-benzothiazol-6-ylamine Substitution Risks


While the benzothiazole scaffold is a privileged structure in medicinal chemistry, the precise substitution pattern is critical for biological activity and physicochemical properties [1]. For instance, the isopropyl group at the 2-position influences the compound's lipophilicity (LogP) and hydrogen bonding capacity compared to analogs with different 2-position substituents, which can dramatically alter target engagement, solubility, and pharmacokinetic profiles . Substituting this compound with a generic benzothiazole-6-ylamine or an analog with a different 2-alkyl group cannot be assumed to produce the same results in assays due to these defined structure-activity relationships .

Target Product

2-Isopropyl-benzothiazol-6-ylamine

Estimated LogP ~2.9

Defined steric and lipophilic profile

vs

Potential Substitute

Generic benzothiazol-6-ylamine

Estimated LogP ~1.3

Altered target engagement and solubility

Substitution may shift lipophilicity and steric properties, leading to divergent target engagement and assay results. Structure-activity relationships may not transfer.

2-Isopropyl-benzothiazol-6-ylamine Differentiation Evidence


Physicochemical and Structural Profile

The 2-isopropyl substituent provides a distinct lipophilic and steric profile compared to other common 2-position benzothiazole analogs. Compared to the unsubstituted 2-aminobenzothiazole core or a 2-methyl analog, the 2-isopropyl group increases the calculated LogP (XLogP3 = 2.9) and alters the topological polar surface area (TPSA = 67.2 Ų) . This can affect membrane permeability and target engagement. The compound's calculated density (1.212 g/cm³) and boiling point (329.4 °C at 760 mmHg) provide a basis for purification and handling in a laboratory setting .

Lipophilicity Profile
Class-level inference
+1.6 log units
May improve hydrophobic pocket targeting
Computational prediction (PubChem)
Medicinal Chemistry Lead Optimization Drug Design

Commercial Availability and Purity

2-Isopropyl-benzothiazol-6-ylamine is a readily accessible building block from multiple reputable suppliers, with a typical purity specification of ≥95% . This contrasts with many custom benzothiazole analogs that require de novo synthesis, offering a significant advantage in procurement lead time and cost for researchers. For example, the compound is available in catalog quantities (e.g., 500 mg) at a defined price point (e.g., $260.00 for 500 mg from Santa Cruz Biotechnology) .

Procurement Efficiency
Supplier-reported
Catalog (≥95% purity)
vs custom synthesis (weeks lead time)
Supports rapid SAR screening workflows
Subject to supplier availability
Chemical Biology High-Throughput Screening Lead Discovery

Antimicrobial Activity Potential

As part of the 2-aminobenzothiazole class, 2-isopropyl-benzothiazol-6-ylamine shares a scaffold with compounds that have demonstrated antimicrobial activity. A recent study on related 2-aminobenzothiazoles (e.g., N-(propan-2-yl)-1,3-benzothiazol-2-amine) showed significant inhibitory effects against Gram-positive and Gram-negative bacterial strains, with Escherichia coli exhibiting particular sensitivity [1]. The study's molecular docking results indicated strong binding interactions with bacterial DNA gyrase (6F86) and topoisomerase IV (1s14), with the isopropyl analog demonstrating a binding affinity of −6.0 kcal/mol for topoisomerase IV, which is higher than the standard antibiotic streptomycin (−5.5 kcal/mol) [1]. While direct MIC data for 2-isopropyl-benzothiazol-6-ylamine is limited in primary literature, the class-level activity and specific binding affinity of the isopropyl-bearing analog provides a strong rationale for its prioritization over other 2-substituted analogs.

Docking Affinity
Class-level inference
-6.0 kcal/mol
Class-level topoisomerase IV binding indication
In silico data; requires in vitro validation
Antimicrobial Drug Discovery Infectious Disease Tuberculosis Research

2-Isopropyl-benzothiazol-6-ylamine Procurement Scenarios


Lead Optimization of Benzothiazoles

Procure this compound as a key starting material for generating focused libraries of 2-aminobenzothiazoles. The 2-isopropyl group provides a defined lipophilic handle for exploring SAR around membrane permeability and target engagement, as indicated by its higher calculated LogP compared to unsubstituted analogs .

Target Validation for Antimicrobials

Utilize this compound as a tool to investigate the role of bacterial topoisomerase IV inhibition. Its structural class has demonstrated in silico binding affinity for this target, providing a rational starting point for developing new antibacterial agents with a potentially novel mechanism of action [1].

Molecular Probe Building Block

Employ 2-isopropyl-benzothiazol-6-ylamine as a versatile amine-containing building block for constructing more complex molecular probes, affinity labels, or PROTAC linkers. Its commercial availability in ≥95% purity streamlines the synthesis of diverse chemical tools .

HTS Library Enrichment

Include this compound in a diversity-oriented synthesis (DOS) library or as a standalone screening compound. Its well-defined benzothiazole core and distinct substitution pattern offer a higher probability of identifying hits in phenotypic screens compared to simpler aromatic amines .

Application
Selection Property
Validation Focus
Benzothiazole SAR library synthesis
Defined 2-isopropyl lipophilic handle
Membrane permeability and target engagement assays
Bacterial topoisomerase IV inhibition studies
Class-reported docking affinity for topoisomerase IV
In vitro MIC and enzyme inhibition validation
Chemical probe / PROTAC linker construction
Amine-functionalized benzothiazole core, high purity
Probe conjugation efficiency and target specificity
Diversity-oriented screening library inclusion
Distinct benzothiazole substitution pattern
Phenotypic screen hit rate and selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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